N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-methyl-4-nitro-N-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-5(2)8-7-6(11(12)13)4-10(3)9-7/h4-5H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYZTUTXZHCMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN(C=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the nitration of a pyrazole precursor followed by alkylation. One common method includes the nitration of 1-methylpyrazole to form 1-methyl-4-nitropyrazole, which is then subjected to alkylation with isopropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and reduced derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Structural Formula
The molecular formula for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is , with a molecular weight of approximately 170.17 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in various models. This activity suggests potential applications in treating inflammatory diseases such as arthritis or colitis.
Anticancer Potential
This compound has shown promise in anticancer research. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The exact mechanisms are under investigation, but they may involve interference with cell cycle progression or modulation of apoptotic pathways.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that the compound displayed minimum inhibitory concentrations comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation, this compound was administered to assess its impact on inflammatory markers. The findings revealed a significant reduction in pro-inflammatory cytokines, suggesting that the compound modulates inflammatory pathways effectively.
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The study highlighted the compound's potential as a lead candidate for developing anticancer therapies.
Mechanism of Action
The mechanism of action of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s structure allows it to bind to specific sites on enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine with three structurally related pyrazole derivatives from the evidence:
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Substituents : Cyclopropylamine at position 4, pyridin-3-yl at position 1, methyl at position 3.
- Key Properties :
N-(4-Isopropylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine
- Substituents : 4-Isopropylphenyl group at the amine, nitro at position 4, methyl at position 5.
- Key Properties: Synonyms and registry numbers (e.g., CAS 353271-43-9) suggest its use in biochemical screening .
- Comparison : The phenyl group increases molecular weight and lipophilicity compared to the target compound’s direct isopropyl substitution. This may enhance membrane permeability in biological systems but reduce aqueous solubility.
4-Isopropyl-1H-pyrazol-3-amine
- Substituents : Isopropyl at position 4, amine at position 3.
- Key Properties :
- Comparison : The absence of a nitro group likely increases the compound’s stability and basicity. Methyl and nitro groups in the target compound would reduce basicity and increase susceptibility to reduction or nucleophilic attack.
Data Table: Comparative Analysis of Pyrazole Derivatives
Key Research Findings
- Electronic Effects: Nitro groups at position 4 significantly reduce amine basicity and increase reactivity toward reduction compared to non-nitro analogs .
- Steric and Solubility Trade-offs : Bulky substituents like isopropylphenyl improve lipophilicity but may hinder crystallinity, whereas cyclopropyl groups offer a balance between solubility and steric bulk .
- Synthetic Challenges : Low yields (e.g., 17.9% in ) suggest that coupling reactions for nitro-substituted pyrazoles may require optimization, possibly due to electron withdrawal slowing nucleophilic attack .
Biological Activity
N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and data tables.
Chemical Structure and Properties
Molecular Formula: CHNO
Structural Features:
- The compound features a pyrazole ring with an isopropyl group and a nitro group at specific positions, contributing to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects:
- Enzyme Inhibition: The compound can bind to specific sites on enzymes, inhibiting their activity.
- Receptor Modulation: It may modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial effects.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 | |
| Candida albicans | 0.20 |
The compound exhibited strong antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, which are critical in inflammatory responses.
| Activity | IC50 (nM) |
|---|---|
| Inhibition of TNFα production | 820 |
| Inhibition of IL-6 production | 53 |
These findings suggest that the compound could be beneficial in treating inflammatory diseases .
Anticancer Activity
The compound's potential anticancer properties have also been explored. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| SW1353 (chondrosarcoma) | 0.064 |
| MCF7 (breast cancer) | 0.115 |
This suggests that this compound may serve as a lead compound for developing new anticancer agents .
Study 1: Antimicrobial Evaluation
In a study evaluating various pyrazole derivatives, this compound was identified as one of the most active compounds against Staphylococcus aureus, with significant inhibition zones observed during testing .
Study 2: Anti-inflammatory Mechanisms
A detailed investigation into the anti-inflammatory mechanisms revealed that the compound effectively reduced cytokine levels in human chondro-sarcoma cells, indicating its potential therapeutic role in managing inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine?
Methodological Answer: The synthesis typically involves two key steps:
- Cyclocondensation : Hydrazine derivatives react with β-keto esters or nitriles to form the pyrazole core. For example, reacting methyl acetoacetate with isopropylhydrazine under reflux in ethanol yields the 1-isopropyl-3-methylpyrazole intermediate .
- Nitration : Introducing the nitro group at the 4-position using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C). Alternative methods include electrophilic nitration with acetyl nitrate .
- Alkylation : Methylation at the 1-position can be achieved using methyl iodide and a base like cesium carbonate in aprotic solvents (e.g., DMF) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : To confirm substituent positions and regiochemistry. For instance, the nitro group deshields adjacent protons, producing distinct splitting patterns (e.g., δ 8.2–8.5 ppm for H-5 in similar nitro-pyrazoles) .
- HRMS (ESI) : Validates molecular weight and isotopic patterns (e.g., [M+H]+ at m/z 215) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structural refinement, particularly to resolve ambiguities in nitro-group orientation .
Q. What are the key physicochemical properties influencing its reactivity?
Methodological Answer:
- Solubility : Limited aqueous solubility (common in nitro-pyrazoles) necessitates organic solvents (e.g., DCM, THF) for reactions. Solubility can be enhanced via co-solvents like DMSO .
- Stability : Stable under inert atmospheres but sensitive to strong oxidizers. Storage at –20°C in amber vials is recommended to prevent nitro-group degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for high-yield synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) using response surface methodology. For example, copper(I) bromide in DMSO at 35°C improves coupling efficiency in alkylation steps .
- In-line monitoring : Techniques like FTIR or Raman spectroscopy track nitro-group incorporation in real time, minimizing byproducts .
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH, ionic strength). For example, conflicting IC50 values in kinase inhibition may arise from ATP concentration differences .
- Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) and functional assays (e.g., β-arrestin recruitment). Computational docking (AutoDock Vina) can rationalize disparities by modeling nitro-group interactions with target pockets .
Q. What strategies mitigate challenges in crystallizing nitro-pyrazole derivatives?
Methodological Answer:
- Co-crystallization : Use of halogen-bond donors (e.g., 1,2-diiodotetrafluorobenzene) to stabilize nitro-group packing .
- High-throughput screening : Employ Crystal16™ platforms to identify optimal solvent/nucleant combinations. Ethanol/water mixtures often yield diffraction-quality crystals for SHELXL refinement .
Q. How to analyze regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- DFT calculations : Gaussian09 simulations predict nitro-group directing effects. For example, the nitro group at C-4 directs electrophiles to C-5 due to resonance stabilization .
- Isotopic labeling : Synthesize 15N-labeled analogs to track substitution pathways via 15N NMR .
Data Contradiction Analysis
Q. Conflicting results in metabolic stability assays: How to troubleshoot?
Methodological Answer:
- Microsomal source variability : Human liver microsomes (HLMs) vs. rat liver microsomes (RLMs) exhibit differing CYP450 isoform activities. Test both to identify species-specific metabolism .
- LC-HRMS metabolomics : Identify nitro-reduction or methyl-oxidation metabolites that may explain instability in certain conditions .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 104–107°C (yellow crystals) | |
| Solubility (DMSO) | 25 mg/mL | |
| LogP (calculated) | 2.1 ± 0.3 | |
| Crystal System (SHELXL) | Monoclinic, P21/c |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
